molecular formula C7H4Cl2NNaO2 B2887432 Sodium 2-(3,5-dichloropyridin-2-yl)acetate CAS No. 2060020-68-8

Sodium 2-(3,5-dichloropyridin-2-yl)acetate

Cat. No.: B2887432
CAS No.: 2060020-68-8
M. Wt: 228
InChI Key: LECNYPQCBDWXES-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3,5-dichloropyridin-2-yl)acetate typically involves the reaction of 3,5-dichloropyridine with sodium hydroxide and chloroacetic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems .

Chemical Reactions Analysis

Types of Reactions: Sodium 2-(3,5-dichloropyridin-2-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Mechanism of Action

The mechanism of action of Sodium 2-(3,5-dichloropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Sodium 2-(3-chloropyridin-2-yl)acetate
  • Sodium 2-(4-chloropyridin-2-yl)acetate
  • Sodium 2-(3,5-dibromopyridin-2-yl)acetate

Comparison: Sodium 2-(3,5-dichloropyridin-2-yl)acetate is unique due to the presence of two chlorine atoms at the 3 and 5 positions of the pyridine ring. This structural feature imparts distinct chemical and biological properties compared to similar compounds with different substituents. For example, the dichloro substitution may enhance the compound’s reactivity and binding affinity to certain molecular targets .

Properties

IUPAC Name

sodium;2-(3,5-dichloropyridin-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2.Na/c8-4-1-5(9)6(10-3-4)2-7(11)12;/h1,3H,2H2,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECNYPQCBDWXES-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CC(=O)[O-])Cl.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2NNaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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